5-[(2,5-dimethylphenoxy)methyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]furan-2-carboxamide
Description
5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-[4-(PIPERIDINOCARBONYL)PHENYL]-2-FURAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a piperidine moiety, and a dimethylphenoxy group.
Properties
Molecular Formula |
C26H28N2O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C26H28N2O4/c1-18-6-7-19(2)24(16-18)31-17-22-12-13-23(32-22)25(29)27-21-10-8-20(9-11-21)26(30)28-14-4-3-5-15-28/h6-13,16H,3-5,14-15,17H2,1-2H3,(H,27,29) |
InChI Key |
DQXBCECKVIGDPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-[4-(PIPERIDINOCARBONYL)PHENYL]-2-FURAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the furan ring, followed by the introduction of the dimethylphenoxy group and the piperidine moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-[4-(PIPERIDINOCARBONYL)PHENYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the efficiency and outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-[4-(PIPERIDINOCARBONYL)PHENYL]-2-FURAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-[4-(PIPERIDINOCARBONYL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,5-DIMETHYLPHENOXY)METHYL]-N-(4-PYRIDINYL)-2-FURAMIDE
- 5-[(2,5-DIMETHYLPHENOXY)METHYL]-N-{2-NITRO-4-METHYLPHENYL}-2-FURAMIDE
Uniqueness
5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-[4-(PIPERIDINOCARBONYL)PHENYL]-2-FURAMIDE is unique due to its specific combination of functional groups and structural features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
